molecular formula C12H17NO4 B13470656 (2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid

(2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid

Cat. No.: B13470656
M. Wt: 239.27 g/mol
InChI Key: JEQYARSZYUSJFV-GFCCVEGCSA-N
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Description

(2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, an ethynyl group, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of amino acids or the reduction of pyrrole derivatives.

    Introduction of Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of a terminal alkyne with a halogenated pyrrolidine derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Boc Protection: The tert-butoxycarbonyl group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of the free amine derivative.

Scientific Research Applications

(2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors through its functional groups, influencing biological pathways. The ethynyl group can participate in covalent bonding with active site residues, while the Boc group can modulate the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxamide
  • (2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylate

Uniqueness

(2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the ethynyl group allows for unique chemical transformations, while the Boc group provides protection during synthetic processes.

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

(2S)-2-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H17NO4/c1-5-12(9(14)15)7-6-8-13(12)10(16)17-11(2,3)4/h1H,6-8H2,2-4H3,(H,14,15)/t12-/m1/s1

InChI Key

JEQYARSZYUSJFV-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(C#C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(C#C)C(=O)O

Origin of Product

United States

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